molecular formula C9H7NO4 B613829 Dopachrome CAS No. 3571-34-4

Dopachrome

Cat. No.: B613829
CAS No.: 3571-34-4
M. Wt: 193.16 g/mol
InChI Key: VJNCICVKUHKIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dopachrome (5,6-dihydroxyindole-2-carboxylate quinone) is a critical intermediate in the melanogenesis pathway, formed via the oxidation of L-DOPA (3,4-dihydroxyphenylalanine) . It arises from the spontaneous cyclization of dopaquinone, a product of tyrosinase-mediated oxidation of L-DOPA . This compound is highly reactive and unstable under physiological conditions, undergoing spontaneous decarboxylation to form 5,6-dihydroxyindole (DHI) or enzymatic conversion to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) via this compound tautomerase (Dct, also known as tyrosinase-related protein 2, Tyrp2) . These indolic monomers polymerize to form eumelanin, the dark pigment responsible for skin, hair, and eye coloration .

This compound’s instability has historically complicated its isolation and characterization . Despite this, its role in melanin synthesis is well-established, with its conversion to DHICA or DHI influencing melanin’s physicochemical properties, such as UV absorption and antioxidant capacity .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Dopachrome primarily undergoes decarboxylation and tautomerization reactions. The decarboxylation of this compound leads to the formation of 5,6-dihydroxyindole (DHI), while tautomerization results in 5,6-dihydroxyindole-2-carboxylic acid (DHICA) .

Common Reagents and Conditions:

    Decarboxylation: This reaction is facilitated by the presence of this compound tautomerase (DCT) and metal ions such as copper (II) ions.

    Tautomerization: This process can occur spontaneously or be catalyzed by enzymes such as this compound tautomerase.

Major Products:

Scientific Research Applications

Biochemical Research

Dopachrome plays a crucial role in understanding melanogenesis, the process by which melanin is synthesized. Its formation is essential for studying various skin disorders and pigmentation issues.

Case Study: Tyrosinase Activity Inhibition

Research has demonstrated that this compound formation can be inhibited by certain compounds, such as L-cysteinamide. In vitro studies indicated that L-cysteinamide significantly suppressed tyrosinase-mediated this compound production, suggesting potential therapeutic applications for conditions like hyperpigmentation and melanoma .

Table 1: Inhibitory Effects on Tyrosinase Activity

CompoundIC50 (μM)Effect on this compound Formation
L-Cysteinamide115Complete inhibition
Glutathione150Moderate inhibition
Kojic Acid43.7Positive control

Pharmacological Applications

This compound's reactivity and its ability to form various derivatives make it a candidate for drug development.

Case Study: Neurotoxicity and Treatment Implications

This compound and its derivatives have been implicated in neurotoxic effects associated with Parkinson's disease. Long-term treatment with L-DOPA can lead to increased this compound levels, which may exacerbate symptoms in patients . Understanding this relationship opens avenues for developing neuroprotective strategies aimed at mitigating this compound's harmful effects.

Cosmetic Industry

The cosmetic sector leverages this compound's properties for skin care formulations aimed at pigmentation regulation.

Case Study: Skin Lightening Agents

This compound derivatives have been explored as active ingredients in skin lightening products. Studies indicate that this compound can inhibit tyrosinase activity, thereby reducing melanin synthesis and providing a basis for developing effective skin lightening agents .

Table 2: Cosmeceutical Applications of this compound

Application TypeMechanism of ActionExample Products
Skin LighteningTyrosinase inhibitionWhitening creams
Anti-agingAntioxidant propertiesAnti-aging serums

Material Science

This compound's chemical properties are being investigated for applications in material science, particularly in creating bioactive surfaces.

Case Study: Surface Functionalization

Recent studies have explored the use of catechol-grafted polymers that utilize this compound for enhancing surface properties. These materials show promise in biomedical applications due to their ability to create non-fouling surfaces that resist bacterial adhesion .

Mechanism of Action

Dopachrome exerts its effects primarily through its conversion to other compounds in the melanin biosynthesis pathway. The key reactions involve:

These reactions are influenced by factors such as pH, metal ions, and the presence of specific enzymes. The molecular targets include the quinonoid group of this compound, which undergoes protonation and deprotonation during the reactions .

Comparison with Similar Compounds

Dopaquinone

  • Structure/Formation: An ortho-quinone derived from L-DOPA oxidation via tyrosinase or auto-oxidation .
  • Role: Serves as the immediate precursor to dopachrome and other melanogenic intermediates. It is highly reactive, forming cysteinyl-dopa conjugates in pheomelanin synthesis .
  • Key Difference: Unlike this compound, dopaquinone cannot accumulate due to rapid cyclization or conjugation reactions .

5,6-Dihydroxyindole (DHI)

  • Structure/Formation : Decarboxylated product of this compound formed spontaneously at neutral pH .
  • Role : Polymerizes into eumelanin with a compact, less soluble structure. DHI-dominated melanins exhibit higher photoprotection but greater cytotoxicity compared to DHICA-rich melanins .
  • Key Difference : DHI lacks the carboxyl group present in this compound and DHICA, altering polymerization kinetics and melanin morphology .

5,6-Dihydroxyindole-2-Carboxylic Acid (DHICA)

  • Structure/Formation : Carboxyl-retaining product of this compound tautomerization catalyzed by Dct or metal ions (e.g., Cu²⁺) .
  • Role : Forms less condensed, more soluble eumelanin with enhanced antioxidant properties .
  • Key Difference: DHICA incorporation into melanin reduces oxidative stress in melanocytes compared to DHI .

Adrenochrome

  • Structure/Formation : Cyclized derivative of adrenaline, structurally analogous to this compound but with an additional hydroxyl group .

Factors Influencing this compound Conversion

Enzymatic Regulation

  • This compound Tautomerase (Dct) : Catalyzes this compound → DHICA, increasing DHICA content in eumelanin .
  • Metal Ions: Cu²⁺ coordinates with this compound’s quinonoid oxygens, lowering the activation barrier for DHICA formation . Example: Cu²⁺ accelerates DHICA yield by stabilizing the tautomerization transition state .

pH and Buffers

  • Neutral pH (6.0–7.0) : Favors spontaneous DHI formation .
  • Basic pH (7.5–9.4) : Promotes DHICA production, especially in HEPES buffer, while Tris buffer suppresses DHICA .

Inhibitors

  • Phosphate Compounds (e.g., glyphosate) : Inhibit this compound formation by disrupting L-DOPA oxidation .
  • Thiol Derivatives (e.g., L-cysteinamide) : Compete with L-DOPA for tyrosinase binding, reducing this compound synthesis .
  • Thymol: Blocks redox cycling between dopaquinone and this compound, suppressing melanization .

Data Tables

Table 1: this compound Conversion Pathways

Pathway Product Key Influencers Rate (Relative to Control) References
Spontaneous decay DHI pH 6.0–7.0, low buffer strength 1.0 (baseline)
Dct-mediated DHICA This compound tautomerase 2.5–3.0× faster
Cu²⁺-catalyzed DHICA 0.1–1.0 mM Cu²⁺ 4.0× faster

Table 2: Inhibitors of this compound Formation

Inhibitor Target Step IC₅₀ (mM) Mechanism References
Glyphosate L-DOPA → dopaquinone 0.5 Phosphate group interference
L-Cysteinamide Tyrosinase activity 0.2 Competitive binding to tyrosinase
Phosphoserine Dopaquinone cyclization 1.2 Structural mimicry of intermediates

Research Findings and Implications

  • DHICA vs. DHI Ratio : Natural eumelanins contain nearly equal DHI and DHICA, optimized for balancing photoprotection and redox buffering .
  • Regulatory Checkpoint: this compound conversion is a control point in melanogenesis, influencing melanin composition and cellular toxicity .
  • Therapeutic Targets : Inhibitors like L-cysteinamide and thymol offer pathways for treating hyperpigmentation disorders .

Biological Activity

Dopachrome is a pivotal intermediate in the biosynthesis of melanin, formed through the enzymatic oxidation of L-DOPA by tyrosinase. This compound has garnered attention due to its diverse biological activities, including its role in pigmentation, potential therapeutic effects, and implications in various diseases.

Chemical Structure and Formation

This compound is an orange-red pigment that arises from the oxidation of DOPA (L-3,4-dihydroxyphenylalanine). The process involves several enzymatic steps, primarily catalyzed by the enzyme tyrosinase. The reaction can be summarized as follows:

L DOPAtyrosinaseThis compound\text{L DOPA}\xrightarrow{\text{tyrosinase}}\text{this compound}

This reaction is crucial in melanin production, which protects against UV radiation and oxidative stress.

1. Melanin Biosynthesis

This compound plays a significant role in the melanin biosynthetic pathway. It is converted into other intermediates such as DHICA (5,6-dihydroxyindole-2-carboxylic acid), which are further processed to produce eumelanin and pheomelanin. The regulation of this compound tautomerase activity is essential for determining the type of melanin produced, influencing pigmentation in various organisms.

2. Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells. This activity is particularly relevant in conditions such as diabetes and neurodegenerative diseases, where oxidative damage is prevalent. A study demonstrated that this compound could modulate oxidative and antioxidative statuses, suggesting its potential protective effects against cellular damage .

3. Cell Proliferation and Apoptosis

Recent studies have highlighted this compound's role in promoting cell proliferation and preventing apoptosis. For instance, D-dopachrome tautomerase (DDT), a related enzyme, has been shown to stimulate alveolar epithelial cell growth and inhibit apoptosis via activation of the PI3K-Akt signaling pathway . This suggests that this compound and its derivatives could have therapeutic implications in lung repair mechanisms.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Study Findings Methodology
This compound's enzymatic conversion rates vary with substrate concentration; optimal production observed at specific L-DOPA concentrations.Kinetic assays measuring absorbance at 450 nm over time.
DDT promotes proliferation of A549 lung epithelial cells; inhibits apoptosis induced by staurosporine.Clonogenic assays and annexin V-PI staining techniques.
This compound exhibits anti-tyrosinase activity; potential applications in skin whitening agents.In vitro assays using tyrosinase substrates and measuring absorbance changes.

Case Study 1: this compound in Melanoma Research

A study focused on the role of this compound tautomerase in melanoma progression showed that increased activity correlates with enhanced melanin synthesis and tumor aggressiveness. The research involved analyzing tissue samples from melanoma patients to assess enzyme activity levels.

Case Study 2: this compound's Role in Lung Repair

In a model of lung injury, DDT was administered to assess its effects on epithelial cell recovery. Results indicated significant improvements in cell proliferation and organoid formation, suggesting a promising avenue for therapeutic intervention in pulmonary conditions .

Q & A

Basic Research Questions

Q. What is the biochemical role of dopachrome in melanogenesis, and how is its decomposition regulated experimentally?

this compound is a transient intermediate in eumelanin synthesis, formed via oxidation of L-DOPA by tyrosinase. Its decomposition is catalyzed by this compound tautomerase (DCT/TYRP-2) to produce 5,6-dihydroxyindole-2-carboxylic acid (DHICA) or proceeds non-enzymatically to form 5,6-dihydroxyindole (DHI). Methodologically, its stability is pH-dependent (slow decarboxylation at physiological pH), and researchers often use UV-Vis spectroscopy (monitoring absorbance at 475 nm) to track its kinetics . For reproducible results, buffer systems (e.g., pH 6.5 phosphate buffer) and oxygen exclusion (via nitrogen purging) are critical to minimize auto-oxidation artifacts .

Q. How do researchers quantify this compound tautomerase (DCT) activity in vitro?

A standard assay involves spectrophotometric measurement of DHICA formation using L-dopachrome methyl ester as a substrate. The reaction is monitored at 30-second intervals at 574 nm, with activity expressed as µmol this compound converted per minute per mg protein. Controls must account for spontaneous substrate decay (e.g., using PBS instead of enzyme). Recombinant DCT proteins (e.g., human DCT ORF clones) are often expressed in E. coli or mammalian systems for functional studies .

Q. What experimental factors influence this compound stability in melanogenesis studies?

Key factors include:

  • pH : Non-enzymatic decarboxylation to DHI dominates at neutral-to-alkaline pH.
  • Metal ions : Cu(II) accelerates this compound tautomerization to DHICA (first-order kinetics) but also promotes downstream melanin polymerization .
  • Temperature : Reactions are typically conducted at 21–30°C to mimic physiological conditions.
  • Oxygen levels : Oxidative side reactions are minimized by inert atmospheres (e.g., nitrogen bubbling) .
FactorEffect on this compound StabilityMethodological Control
pH > 7.0Increased DHI formationUse pH 6.5 buffers
Cu(II) presenceAccelerated DHICA conversionChelators (e.g., EDTA)
Oxygen exposureMelanin polymerizationNitrogen purging

Advanced Research Questions

Q. How do computational models clarify the catalytic mechanisms of this compound tautomerization by DCT and Cu(II)?

Quantum chemical calculations reveal that Cu(II) coordination to this compound’s quinonoid oxygens lowers activation barriers for β-deprotonation, favoring DHICA formation. In contrast, DCT’s Zn(II)-containing active site stabilizes a quinone methide intermediate via electrostatic interactions. Molecular dynamics simulations further show that Cu(II)-catalyzed reactions follow a first-order kinetic model, consistent with experimental UV-Vis data . These models help reconcile discrepancies between enzymatic and metal-ion-driven pathways observed in vitro.

Q. What transcriptional regulators govern DCT expression in melanocytes, and how are they experimentally validated?

DCT expression is synergistically activated by SOX10 and MITF transcription factors. Chromatin immunoprecipitation (ChIP) assays in murine melanocytes confirm SOX10 binding to the DCT promoter region. siRNA knockdown of SOX10 or MITF reduces DCT mRNA levels by >70%, as quantified by RT-qPCR. Luciferase reporter assays with truncated promoter constructs further identify critical regulatory regions (e.g., -1.5 kb to -1.0 kb upstream of the transcription start site) .

Q. How do mutations in tyrosinase-related proteins (e.g., TYRP1/TYRP2) alter this compound metabolism in oculocutaneous albinism?

Mutant TYRP2 (DCT) exhibits reduced tautomerase activity, shifting melanogenesis toward DHI-dominated pathways. Kinetic assays using recombinant mutant proteins (e.g., P406L variant) show a 90% decrease in Vmax for DHICA production. Thermodynamic analyses reveal increased activation energy (ΔG‡) for this compound conversion, as calculated from Arrhenius plots of enzyme activity at 25–40°C . These findings correlate with clinical hypopigmentation phenotypes.

Q. Methodological Challenges & Contradictions

Q. Why is isolating this compound from biological tissues challenging, and how do researchers circumvent this?

this compound’s instability (half-life <2 hours in aqueous solutions) and rapid polymerization into melanin make isolation difficult. Researchers instead synthesize it in situ via L-DOPA oxidation by tyrosinase or chemical oxidants (e.g., NaIO4). NMR studies (e.g., 13C-labeled this compound) confirm its transient presence, but indirect methods like MBTH adduct formation (absorbance at 505 nm) are often used for quantification .

Q. How do conflicting results on metal-ion catalysis arise in this compound studies?

Discrepancies stem from:

  • Metal specificity : Zn(II) in DCT vs. Cu(II) in non-enzymatic systems.
  • Substrate preparation : Synthetic this compound purity varies (e.g., residual L-DOPA affects kinetics).
  • Assay conditions : Oxygen levels and buffer composition alter reaction pathways. Standardizing protocols (e.g., anaerobic cuvettes, HPLC-purified substrates) minimizes variability .

Q. Data Interpretation & Validation

Q. What statistical approaches resolve contradictions in this compound tautomerization kinetics?

Multivariate regression models account for covariates like pH, temperature, and metal-ion concentration. For example, Arrhenius plots differentiate between enzyme-catalyzed (Ea ≈ 50 kJ/mol) and Cu(II)-driven (Ea ≈ 30 kJ/mol) mechanisms. Bootstrap resampling of kinetic datasets (n≥3 replicates) ensures robustness, with p<0.05 thresholds for significance .

Properties

IUPAC Name

5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10H,1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNCICVKUHKIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30897147, DTXSID101205460
Record name Dopachrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dihydro-6-hydroxy-5-oxo-2H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3571-34-4, 13520-94-0
Record name Dopachrome
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3571-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dopachrome
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dopachrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dihydro-6-hydroxy-5-oxo-2H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOPACHROME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA58A6ZW7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The concentration of enzyme, substrate and inhibitor was denoted as [E], [S] and [J], respectively. 80 microliters of 0.067 M potassium phosphate buffer (pH 6.8), 40 microliters of L-tyrosine in 0.067 M potassium phosphate buffer (pH 6.8), 40 microliters of inhibitor in 5% DMSO solution, and 40 microliters of mushroom tyrosinase solution were added to a 96-well microplate, to make the final concentration of each reagent to be: 0.2 mg/ml [S], and 96 units/ml [E], with varying [I]. 5% DMSO solution instead of an inhibitor solution was added to a blank solution and adjusted to the total volume of 200 microliters as control. The assay mixture was incubated at 37° C. The amount of dopachrome produced in the reaction mixture was measured at 475 nm in a microplate reader at different time periods. The percentage of inhibition of tyrosinase activity was calculated as follows: Inhibition(%)=[(A−B)−C−D)]/(A−B)×100
Quantity
40 μL
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
80 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 96-well plate, 40 μl of mushroom-derived tyrosinase (125 unit/ml; dissolved in a 67 mmol/l phosphate buffer solution; Sigma), 120 μl of 3,4-dihydroxyphenylalanine that serves as a substrate (L-dopa; 5 mmol/l; dissolved in a 67 mmol/l phosphate buffer solution; Sigma), and 40 μl of an inhibitor solution were added. The plate was allowed to stand for 37° C. for 30 minutes. Then, the amount of dopachrome produced was determined by absorbance at 490 nm. Tyrosinase inhibitory activity was expressed as an inhibitory rate obtained by the following equation: Inhibitory Rate (%)=[(A−B)−(C−D)]/(A−B)×100
Quantity
120 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
inhibitor solution
Quantity
40 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.